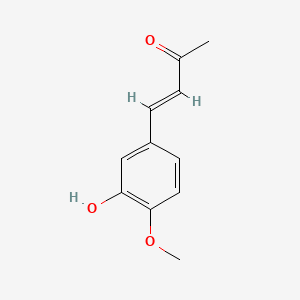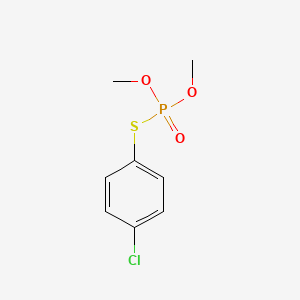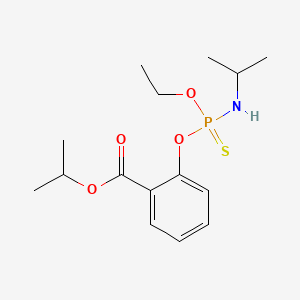
Fazadinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fazadinium bromide is a non-depolarizing neuromuscular blocking agent used primarily as a muscle relaxant during surgical procedures. It acts as a nicotinic acetylcholine receptor antagonist, leading to neuromuscular blockade . The compound is known for its rapid onset and short duration of action, making it suitable for tracheal intubation and muscle relaxation during surgeries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fazadinium bromide involves the formation of a diazene linkage between two imidazo[3,2-a]pyridinium moieties. The reaction typically requires the use of bromine as a halogenating agent to introduce the bromide ions into the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Fazadinium bromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: Often require oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield imidazo[3,2-a]pyridinium derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Fazadinium bromide has several applications in scientific research:
Mechanism of Action
Fazadinium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the motor end-plate, preventing acetylcholine from activating these receptors. This inhibition leads to muscle paralysis, which is essential during surgical procedures . The compound’s rapid onset and short duration of action are attributed to its high affinity for the receptors and its efficient clearance from the body .
Comparison with Similar Compounds
- Pancuronium Bromide
- Vecuronium Bromide
- Rocuronium Bromide
- Atracurium Besylate
Comparison: Fazadinium bromide is unique due to its rapid onset and short duration of action compared to other non-depolarizing neuromuscular blocking agents. While pancuronium bromide and vecuronium bromide have longer durations of action, this compound is preferred for procedures requiring quick muscle relaxation and recovery . Additionally, this compound has minimal cardiovascular effects, making it a safer option for patients with cardiovascular concerns .
Properties
CAS No. |
49564-56-9 |
|---|---|
Molecular Formula |
C28H24Br2N6 |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b30-29+;; |
InChI Key |
LBOZSXSPRGACHC-NFOZGECASA-L |
SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |
Isomeric SMILES |
CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |
Canonical SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |
Appearance |
Solid powder |
Key on ui other cas no. |
49564-56-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36653-54-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















